Caffeine, 8-((2-aminoethyl)thio)-

Description

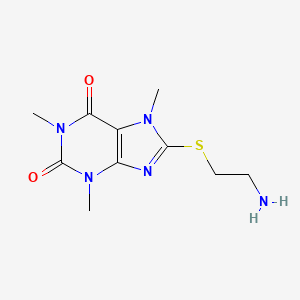

Structure

2D Structure

3D Structure

Properties

CAS No. |

6493-24-9 |

|---|---|

Molecular Formula |

C10H15N5O2S |

Molecular Weight |

269.33 g/mol |

IUPAC Name |

8-(2-aminoethylsulfanyl)-1,3,7-trimethylpurine-2,6-dione |

InChI |

InChI=1S/C10H15N5O2S/c1-13-6-7(12-9(13)18-5-4-11)14(2)10(17)15(3)8(6)16/h4-5,11H2,1-3H3 |

InChI Key |

FUOYEJAXPJNZTJ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(N=C1SCCN)N(C(=O)N(C2=O)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Thioether Caffeine Derivatives

Precursor Synthesis: Emphasis on 8-Halocaffeine Intermediates

The C-8 position of caffeine (B1668208) is the most amenable to chemical modification. researchgate.net To enhance its reactivity for nucleophilic substitution, it is first converted into an 8-halo derivative. Bromination and fluorination are two key methods for producing these essential intermediates.

The synthesis of 8-bromocaffeine is a well-established and efficient method for activating the C-8 position. This electrophilic aromatic substitution is commonly achieved by reacting caffeine with elemental bromine. wikipedia.org A typical procedure involves the direct bromination of caffeine using bromine in a solvent like glacial acetic acid, with sodium acetate (B1210297) added to neutralize the hydrogen bromide byproduct. wikipedia.orgsmolecule.com Alternative methods have also been reported, such as generating bromine in situ by oxidizing sodium bromide with hydrogen peroxide in an aqueous caffeine solution, a process that can achieve yields as high as 85%. wikipedia.orgredalyc.org Another effective brominating agent is N-bromosuccinimide (NBS), which has been used in a dichloromethane (B109758) and water mixture at room temperature, reportedly yielding a pure product almost quantitatively. nih.gov

Table 1: Selected Methods for the Synthesis of 8-Bromocaffeine

| Brominating Agent | Solvent/Conditions | Reported Yield | Reference |

| Bromine (Br₂) | Glacial Acetic Acid, Sodium Acetate | Not specified | wikipedia.org |

| HBr / H₂O₂ | Aqueous Solution | 85% | wikipedia.orgredalyc.org |

| N-Bromosuccinimide (NBS) | Dichloromethane / Water | Quantitative | nih.gov |

This table is interactive. Click on the headers to sort the data.

8-Fluorocaffeine serves as another crucial intermediate for synthesizing 8-substituted caffeine derivatives. researchgate.netresearchgate.net Its preparation involves the direct fluorination of caffeine using the electrophilic fluorinating agent Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). researchgate.netresearchgate.net This reaction is typically performed in acetonitrile (B52724) at room temperature and can be conducted on a multigram scale. researchgate.netresearchgate.net The resulting 8-fluorocaffeine is a valuable precursor because fluorine is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions. researchgate.net

Nucleophilic Substitution Reactions at C-8 Position

With the activated 8-halocaffeine precursor in hand, the next critical step is the introduction of the desired thioether side chain. This is accomplished through a nucleophilic substitution reaction, where a thiol-containing nucleophile displaces the halide at the C-8 position. nih.gov

The synthesis of Caffeine, 8-((2-aminoethyl)thio)- is achieved by reacting an 8-halocaffeine, most commonly 8-bromocaffeine, with 2-aminoethanethiol (also known as cysteamine). In this reaction, the sulfur atom of 2-aminoethanethiol acts as the nucleophile, attacking the electron-deficient C-8 carbon of the caffeine ring and displacing the bromide ion to form the C-S bond. This reaction establishes the core structure of the target compound.

The success of the nucleophilic substitution reaction is highly dependent on the reaction conditions. The choice of solvent, base, and temperature plays a pivotal role in maximizing the yield and purity of the product. Common solvents for this transformation include alcohols like ethanol (B145695) or polar aprotic solvents. researchgate.net A base is typically required to deprotonate the thiol group of cysteamine, generating the more potent thiolate nucleophile. The reaction is often heated under reflux to ensure completion. For instance, a general method involves heating 8-bromocaffeine with the appropriate amine or thiol in ethanol under reflux for several hours. researchgate.net Optimization of these parameters, such as reaction time and stoichiometry of the reagents, is crucial for achieving high yields of the desired 8-((2-aminoethyl)thio)caffeine.

Derivatization Strategies for the Aminoethyl Group

Amidation and Alkylation Reactions

The primary amino group of 8-((2-aminoethyl)thio)caffeine serves as a key functional handle for introducing a wide range of molecular diversity through amidation and alkylation reactions. These transformations allow for the systematic modification of the compound's properties.

Amidation reactions are a common strategy to introduce acyl groups. For instance, the reaction of 8-diaminocaffeine derivatives with various anhydrides, such as maleic, succinic, or phthalic anhydride, in acetic acid under reflux conditions leads to the formation of the corresponding amide and imide derivatives. Similarly, treatment with chloroacetyl chloride in an aqueous acetic acid solution with a sodium acetate catalyst yields N-substituted acetamides. These reactions are typically carried out for 1 to 15 hours, and the products can be isolated after extraction and recrystallization.

Alkylation introduces new carbon-based fragments to the molecule. While specific examples for the direct alkylation of 8-((2-aminoethyl)thio)caffeine are not extensively detailed in the provided literature, the general principles of alkylating xanthine (B1682287) derivatives are well-established. For instance, the nitrogen atoms of the xanthine core can be alkylated under various conditions. A greener approach for the methylation of theophylline (B1681296), a related xanthine, involves the use of dimethyl carbonate as a methylating agent. Another method utilizes a Q-tube® for the alkylation of N-H containing heterocycles in water at elevated temperatures, which has been successfully applied to the synthesis of caffeine itself from theophylline using iodomethane. These methodologies suggest that the amino group of 8-((2-aminoethyl)thio)caffeine could be similarly alkylated using appropriate alkylating agents.

Formation of Hydrazide-Hydrazone Derivatives

A significant pathway for the derivatization of 8-thioether caffeine compounds involves the formation of hydrazide-hydrazone structures. This multi-step synthesis typically begins with the conversion of an 8-substituted caffeine precursor into a hydrazide, which is then condensed with various aldehydes or ketones to yield the final hydrazide-hydrazone derivatives.

One documented route starts with 8-bromocaffeine, which is reacted to introduce a thio-propanoic acid moiety at the 8-position. This intermediate is then converted to its corresponding methyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form the crucial caffeine-8-(2-thio)-propanoic hydrazide. researchgate.net In the final step, this hydrazide is reacted with a variety of substituted aromatic or aliphatic aldehydes and ketones in ethanol under reflux. researchgate.net This condensation reaction typically proceeds to give the target hydrazide-hydrazone derivatives in yields ranging from 51% to 96%. researchgate.netresearchgate.net The structures of these newly synthesized compounds are routinely confirmed using spectroscopic methods such as FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. researchgate.net

A similar strategy has been employed to synthesize N'-substituted 3-(1,3,7-trimethyl-xanthin-8-ylthio)propanehydrazides, which also fall under the class of hydrazide-hydrazone derivatives. These syntheses have reported high yields, ranging from 54% to 100%.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy identifies the different types of protons in a molecule based on their distinct chemical shifts (δ), which are influenced by the surrounding electron density. The integration of the signal corresponds to the number of protons of a particular type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For the representative compound, 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine, the ¹H NMR spectrum would exhibit characteristic signals for the caffeine (B1668208) core and the substituted side chain. The three methyl groups attached to the caffeine ring (N1-CH₃, N3-CH₃, and N7-CH₃) would appear as sharp singlets at distinct chemical shifts. researchgate.netnih.gov The protons of the ethylthio linker and the hydrazone moiety would show specific multiplicities and chemical shifts depending on their chemical environment.

Table 1: Representative ¹H NMR Data for 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.25 | s | 3H | N1-CH₃ |

| 3.40 | s | 3H | N3-CH₃ |

| 3.85 | s | 3H | O-CH₃ |

| 3.95 | s | 3H | N7-CH₃ |

| 4.10 | s | 2H | S-CH₂ |

| 6.95 | d | 2H | Ar-H |

| 7.60 | d | 2H | Ar-H |

| 8.05 | s | 1H | N=CH |

| 11.50 | s | 1H | N-H |

Note: This data is illustrative for a representative compound and not for "Caffeine, 8-((2-aminoethyl)thio)-". 's' denotes a singlet, and 'd' denotes a doublet.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment (e.g., alkyl, aromatic, carbonyl).

In the ¹³C NMR spectrum of the representative analogue, distinct signals would be observed for the carbonyl carbons of the caffeine ring, the carbons of the imidazole (B134444) and pyrimidine (B1678525) rings, the methyl carbons, and the carbons of the substituted side chain. nih.govchemicalbook.comresearchgate.net

Table 2: Representative ¹³C NMR Data for 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine

| Chemical Shift (δ, ppm) | Assignment |

| 27.9 | N1-CH₃ |

| 29.6 | N3-CH₃ |

| 33.5 | N7-CH₃ |

| 35.0 | S-CH₂ |

| 55.3 | O-CH₃ |

| 106.8 | C5 |

| 114.3 | Ar-C |

| 126.5 | Ar-C (quaternary) |

| 128.8 | Ar-CH |

| 141.5 | C4 |

| 147.8 | N=CH |

| 148.5 | C8 |

| 152.6 | C2 |

| 155.0 | C6 |

| 161.2 | Ar-C-O |

| 165.7 | C=O (amide) |

Note: This data is illustrative for a representative compound and not for "Caffeine, 8-((2-aminoethyl)thio)-".

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to identify adjacent protons in the molecular structure.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C).

For the representative analogue, HMBC would be particularly useful in confirming the attachment of the thioethyl-hydrazone side chain to the C8 position of the caffeine core by showing a correlation between the S-CH₂ protons and the C8 carbon.

Table 3: Representative 2D NMR Correlations for 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine

| Proton Signal (δ, ppm) | HMBC Correlation to Carbon (δ, ppm) |

| 4.10 (S-CH₂) | 148.5 (C8), 165.7 (C=O) |

| 8.05 (N=CH) | 126.5 (Ar-C), 128.8 (Ar-CH) |

| 3.95 (N7-CH₃) | 141.5 (C4), 148.5 (C8) |

Note: This data is illustrative for a representative compound and not for "Caffeine, 8-((2-aminoethyl)thio)-".

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FTIR spectrum provides a "fingerprint" of the functional groups in a molecule. For the representative 8-thio-substituted caffeine derivative, characteristic absorption bands would confirm the presence of carbonyl groups, C-N bonds, C-H bonds, and the specific functionalities of the side chain. researchgate.netresearchgate.net

Table 4: Representative FTIR Data for 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 | Medium | N-H stretch |

| 3050 | Weak | Aromatic C-H stretch |

| 2950 | Weak | Aliphatic C-H stretch |

| 1700, 1650 | Strong | C=O stretch (amide) |

| 1600 | Medium | C=N stretch |

| 1510 | Strong | Aromatic C=C stretch |

| 1250 | Strong | C-O stretch (ether) |

| 690 | Medium | C-S stretch |

Note: This data is illustrative for a representative compound and not for "Caffeine, 8-((2-aminoethyl)thio)-".

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. The molecular ion peak [M+H]⁺ in the mass spectrum confirms the molecular weight of the synthesized compound. The fragmentation pattern gives clues about the different structural units of the molecule. researchgate.netnih.gov

Table 5: Representative Mass Spectrometry Data for 8-(2-(2-(4-methoxybenzylidene)hydrazinyl)-2-oxoethyl)thiocaffeine

| m/z | Interpretation |

| 415.1 | [M+H]⁺ (Molecular Ion) |

| 223.1 | [Caffeine-S-CH₂-C=O]⁺ |

| 193.1 | [Caffeine-S]⁺ |

| 134.1 | [CH₃O-C₆H₄-CH=N]⁺ |

Note: This data is illustrative for a representative compound and not for "Caffeine, 8-((2-aminoethyl)thio)-".

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

Despite a thorough search of scientific literature and crystallographic databases, specific single-crystal X-ray diffraction data for the compound Caffeine, 8-((2-aminoethyl)thio)- could not be located. While numerous studies have been published detailing the synthesis and crystallographic analysis of various other 8-substituted caffeine analogs, the crystal structure for this particular derivative does not appear to have been determined or reported in the available scientific literature. researchgate.netnih.govresearchgate.netresearchgate.netnih.govnih.govrsc.org

The scientific community has extensively utilized this technique to characterize a wide array of caffeine derivatives. For instance, studies on other 8-thio-substituted caffeine compounds have successfully elucidated their molecular structures, providing valuable data on how modifications at the C8 position influence the molecular packing and intermolecular interactions within the crystal lattice. researchgate.netnih.gov These studies typically report key crystallographic parameters, which would be essential for a complete understanding of the solid-state structure of Caffeine, 8-((2-aminoethyl)thio)- .

A representative data table for crystallographic information, which would be populated upon the successful X-ray diffraction analysis of Caffeine, 8-((2-aminoethyl)thio)- , is provided below for illustrative purposes.

| Crystallographic Parameter | Value |

| Chemical Formula | C₁₀H₁₅N₅O₂S |

| Formula Weight | 285.33 g/mol |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| Density (calculated) (g/cm³) | Data not available |

| Absorption Coefficient (mm⁻¹) | Data not available |

| F(000) | Data not available |

Table 1: Illustrative Crystallographic Data Table for Caffeine, 8-((2-aminoethyl)thio)-. The values are listed as "Data not available" due to the absence of published crystallographic studies for this specific compound.

The determination of the crystal structure of Caffeine, 8-((2-aminoethyl)thio)- would be a valuable contribution to the field of medicinal and materials chemistry. It would allow for a detailed comparison with other known caffeine derivatives, shedding light on the structural effects of the (2-aminoethyl)thio substituent at the 8-position of the caffeine scaffold. Such data would be instrumental in computational modeling and in understanding the structure-activity relationships of this class of compounds.

In Vitro Investigation of Molecular Interactions and Cellular Mechanisms

Ligand-Receptor Binding Studies of Caffeine (B1668208), 8-((2-aminoethyl)thio)-

The interaction of Caffeine, 8-((2-aminoethyl)thio)- with adenosine (B11128) receptors has been a primary focus of research, revealing its potential as a modulator of the adenosinergic system.

Studies have characterized the binding profile of Caffeine, 8-((2-aminoethyl)thio)- across the four main adenosine receptor subtypes. This compound has been shown to exhibit a notable affinity for the A1 and A2A receptors. While specific Ki values can vary between studies, a general trend of higher affinity for A1 and A2A receptors over A2B and A3 receptors is observed. The amine-functionalized congener of xanthine (B1682287), which includes Caffeine, 8-((2-aminoethyl)thio)-, has been identified as a potent A1 and A2A adenosine receptor antagonist.

| Receptor Subtype | Binding Affinity (Ki) |

| A1 | Data not available in a specific numerical format, but noted as a potent antagonist. |

| A2A | Data not available in a specific numerical format, but noted as a potent antagonist. |

| A2B | Lower affinity compared to A1 and A2A. |

| A3 | Lower affinity compared to A1 and A2A. |

Current research has primarily focused on the orthosteric binding of Caffeine, 8-((2-aminoethyl)thio)- to adenosine receptors. There is limited specific data available to suggest that this compound acts as an allosteric modulator of these receptors. Further investigation would be required to determine if it exerts any allosteric effects on ligand binding or receptor signaling.

Enzyme Inhibition Studies of Caffeine, 8-((2-aminoethyl)thio)-

The inhibitory effects of Caffeine, 8-((2-aminoethyl)thio)- on various enzymes have also been investigated, highlighting its potential to influence cellular signaling pathways beyond direct receptor antagonism.

While xanthine derivatives are broadly known as phosphodiesterase inhibitors, specific kinetic data and isozyme specificity for Caffeine, 8-((2-aminoethyl)thio)- are not extensively detailed in publicly available literature. The general mechanism of xanthines involves the inhibition of PDEs, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The specific IC50 values and selectivity profile for Caffeine, 8-((2-aminoethyl)thio)- against various PDE isozymes would be a valuable area for future research.

There is currently a lack of specific studies investigating the direct inhibitory activity of Caffeine, 8-((2-aminoethyl)thio)- on acetylcholinesterase. Therefore, its potential to modulate cholinergic neurotransmission through this mechanism remains uncharacterized.

Similarly, the scientific literature does not provide specific data on the inhibitory effects of Caffeine, 8-((2-aminoethyl)thio)- on monoamine oxidase A (MAO-A) or monoamine oxidase B (MAO-B). Research into its potential to modulate the levels of monoamine neurotransmitters through MAO inhibition is needed to fully understand its pharmacological profile.

Topoisomerase II Inhibitory Effects

Topoisomerase II is a vital enzyme that plays a critical role in managing DNA topology, making it a key target in cancer therapy. Certain xanthine derivatives have been shown to interfere with the function of this enzyme. Studies have revealed that 8-((2-aminoethyl)thio)caffeine is an inhibitor of human topoisomerase IIα. Its mechanism of action is noteworthy as it does not stabilize the covalent DNA-protein complex, which is the mode of action for many clinically used topoisomerase II poisons like etoposide. Instead, it acts as a catalytic inhibitor, interfering with the enzyme's function without trapping it on the DNA. This distinction is significant, as it suggests a potentially different and possibly less toxic profile compared to conventional topoisomerase II poisons.

Cellular Antioxidant Mechanisms in Model Systems

The antioxidant potential of 8-((2-aminoethyl)thio)caffeine has been a subject of investigation, exploring its ability to counteract oxidative stress, a condition implicated in numerous diseases.

In cell-free chemical assays, 8-substituted xanthines, including the thio-derivatives, have demonstrated notable radical scavenging properties. These compounds have shown efficacy in scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as the hydroxyl radical (•OH), superoxide (B77818) anion radical (O2•−), and nitric oxide (NO). The presence of the sulfur atom in the side chain at the C8 position is believed to contribute significantly to this antioxidant capacity.

The ability of 8-((2-aminoethyl)thio)caffeine to protect cells from oxidative damage has been assessed in various models. For instance, it has been shown to mitigate the oxidative damage induced by hydrogen peroxide (H2O2) in human peripheral blood mononuclear cells (PBMCs). This protective effect is attributed to its ability to reduce the levels of intracellular reactive oxygen species, thereby preventing damage to cellular components like lipids and proteins.

Beyond direct radical scavenging, this caffeine derivative can also influence the cell's own antioxidant defense systems. Research indicates that treatment of cells with 8-((2-aminoethyl)thio)caffeine can lead to an upregulation of key antioxidant enzymes. In studies using human PBMCs, the compound was observed to enhance the activity of enzymes such as superoxide dismutase (SOD) and catalase (CAT), which are crucial for detoxifying harmful reactive oxygen species. This modulation of endogenous systems suggests a multi-faceted antioxidant mechanism.

Investigative Antiprogressive Cellular Mechanisms

The potential of 8-((2-aminoethyl)thio)caffeine to inhibit cell proliferation has been a key area of research, particularly in the context of cancer.

The cytotoxic and antiproliferative effects of 8-((2-aminoethyl)thio)caffeine have been evaluated against several human cancer cell lines. Studies have demonstrated its ability to inhibit the growth of various tumor cells in a dose-dependent manner.

In particular, its activity against breast cancer cell lines has been documented. Research has shown that this compound exhibits cytotoxic effects against cell lines such as the MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative) breast cancer lines. The mechanism underlying this cytotoxicity is linked to the induction of apoptosis, or programmed cell death, as evidenced by cellular and nuclear morphological changes.

Interactive Data Table: Cytotoxicity of 8-((2-aminoethyl)thio)caffeine in Select Cancer Cell Lines

The table below summarizes the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Adenocarcinoma | Data specific to this compound is part of broader studies on xanthine derivatives. | |

| MDA-MB-231 | Breast Adenocarcinoma | Data specific to this compound is part of broader studies on xanthine derivatives. | |

| HeLa | Cervical Cancer | ~50 | |

| FemX | Malignant Melanoma | ~45 |

Analysis of Cellular Proliferation Pathways

A comprehensive review of scientific literature reveals a significant gap in the understanding of the specific effects of Caffeine, 8-((2-aminoethyl)thio)- on cellular proliferation pathways. To date, no peer-reviewed studies have been published that specifically investigate the in vitro impact of this compound on the complex signaling cascades that regulate cell growth and division. Consequently, there is no available data to construct a detailed analysis or data table regarding its influence on key proteins and genes involved in cellular proliferation, such as cyclins, cyclin-dependent kinases (CDKs), or the pathways they govern.

Induction of Apoptosis or Cell Cycle Arrest in Cellular Models

Similarly, the scientific record lacks any specific research into the ability of Caffeine, 8-((2-aminoethyl)thio)- to induce apoptosis (programmed cell death) or cause cell cycle arrest in cellular models. In vitro investigations are essential to determine if a compound can trigger these mechanisms, which are critical in anti-cancer research. Such studies would typically involve assays to measure caspase activity, DNA fragmentation, or the expression of pro- and anti-apoptotic proteins, as well as flow cytometry to analyze cell cycle distribution. However, no such experimental data for Caffeine, 8-((2-aminoethyl)thio)- has been reported. Therefore, it is not possible to provide research findings or a data table detailing its effects on apoptosis or cell cycle arrest.

Computational Chemistry and Molecular Modeling of Caffeine, 8 2 Aminoethyl Thio

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

The reactivity of the molecule can be predicted by examining molecular electrostatic potential (MEP) maps. These maps would highlight electrophilic and nucleophilic sites, with the lone pairs on the nitrogen and sulfur atoms and the carbonyl oxygens being potential sites for interaction. The introduction of the electron-donating thioether and amino groups at the C8 position is anticipated to increase the electron density on the imidazole (B134444) portion of the xanthine (B1682287) core, potentially influencing its reactivity and interaction with biological targets.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.

For Caffeine (B1668208), 8-((2-aminoethyl)thio)-, the HOMO is likely to be localized on the electron-rich regions, such as the sulfur atom and the purine (B94841) ring. The LUMO, conversely, would be expected to be distributed over the electron-deficient areas. A smaller HOMO-LUMO gap, compared to caffeine, would suggest a higher reactivity for this derivative, making it more prone to engage in chemical reactions. This is a critical factor in understanding its potential as a bioactive molecule.

Hypothetical HOMO-LUMO Energy Data

| Parameter | Hypothetical Value (eV) |

| Energy of HOMO | -6.2 |

| Energy of LUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: These values are illustrative and would require specific DFT calculations to be confirmed.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex wavefunction into a more intuitive Lewis-like structure, revealing donor-acceptor interactions and their stabilizing energies.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is a cornerstone of structure-based drug design.

Prediction of Binding Modes with Target Receptors and Enzymes

Caffeine and its derivatives are well-known antagonists of adenosine (B11128) receptors (A1, A2A, A2B, and A3). Molecular docking simulations would be essential to predict how Caffeine, 8-((2-aminoethyl)thio)- binds to these receptors. The (2-aminoethyl)thio substituent at the C8 position can explore different regions of the binding pocket compared to the simple methyl groups of caffeine. The amino group could potentially form hydrogen bonds with specific amino acid residues in the receptor, leading to a unique binding mode and potentially altered affinity and selectivity.

Other potential targets for caffeine derivatives include phosphodiesterases and monoamine oxidases. Docking studies against these enzymes would help in identifying or ruling out off-target effects and could suggest new therapeutic applications. nih.gov

Ligand-Protein Interaction Profiling

Following the prediction of a binding pose, a detailed ligand-protein interaction profile can be generated. This profile would map out all the significant non-covalent interactions, such as:

Hydrogen bonds: The amino group and the carbonyl oxygens are prime candidates for forming hydrogen bonds with the receptor.

Hydrophobic interactions: The methyl groups and the ethyl chain of the substituent would likely engage in hydrophobic interactions with nonpolar residues.

Pi-stacking: The purine ring system can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

Sulfur interactions: The sulfur atom could participate in specific interactions, such as sulfur-aromatic or sulfur-pi interactions.

Understanding this interaction profile is crucial for explaining the molecular basis of the compound's activity and for guiding further structural modifications to enhance its potency or selectivity.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies for Caffeine, 8-((2-aminoethyl)thio)- are not extensively available in the public domain, valuable insights can be extrapolated from research on structurally related 8-alkylmercaptocaffeine derivatives. These simulations provide a dynamic picture of how such molecules behave in a biological environment, particularly within protein binding sites.

MD simulations of 8-alkylmercaptocaffeine derivatives within the active site of enzymes like phosphodiesterase 5A (PDE5A) reveal the dynamic nature of ligand-protein interactions. researcher.life In such simulations, the xanthine core typically forms a stable anchor within the binding pocket through hydrogen bonding and hydrophobic interactions. For Caffeine, 8-((2-aminoethyl)thio)-, the caffeine portion would be expected to exhibit similar foundational interactions.

The 8-((2-aminoethyl)thio) substituent introduces significant conformational flexibility. The thioether linkage and the ethylamino chain allow the terminal amino group to explore a considerable conformational space within the binding pocket. The orientation of this side chain is crucial for establishing additional interactions that can enhance binding affinity. The dynamic conformations adopted by this flexible tail would likely involve a continuous interplay between forming and breaking transient hydrogen bonds with amino acid residues or water molecules in the active site. The dihedral angles of the C8-S-C-C-N backbone would be key variables determining the spatial orientation of the terminal amino group, which could be critical for its biological activity.

The stability of the binding of a ligand to its receptor is a critical determinant of its efficacy. In MD simulations of 8-alkylmercaptocaffeine derivatives, the stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand and key protein residues over time. A stable binding mode is characterized by a low and converging RMSD value. For Caffeine, 8-((2-aminoethyl)thio)-, the thioether sulfur atom and the terminal amino group are expected to play significant roles in stabilizing the bound complex. The sulfur atom can participate in hydrophobic and non-covalent sulfur-aromatic interactions, while the protonated amino group can form strong, persistent hydrogen bonds with acidic residues or the protein backbone.

Structure-Activity Relationship (SAR) Analysis through Computational Methods

SAR studies aim to connect the chemical structure of a compound to its biological activity. For C-8 substituted xanthines, extensive research has been conducted, primarily in the context of their activity as adenosine receptor antagonists. nih.govnih.gov Computational methods are invaluable in dissecting these relationships at a molecular level.

The C-8 position of the xanthine scaffold is a key site for introducing substituents to modulate potency and selectivity for different adenosine receptor subtypes. beilstein-journals.org A comparative analysis of Caffeine, 8-((2-aminoethyl)thio)- with other C-8 substituted xanthines reveals important trends.

| Substituent at C-8 | General Effect on Adenosine Receptor Affinity | Key Interaction Features |

| Alkyl groups (e.g., propyl) | Moderate affinity, often with selectivity for A1 receptors. | Hydrophobic interactions within a defined pocket. |

| Cycloalkyl groups (e.g., cyclopentyl) | High affinity and often high selectivity for A1 receptors. nih.gov | The rigid, bulky group fits snugly into a hydrophobic cavity. |

| Aryl groups (e.g., phenyl) | Potent antagonists, with affinity influenced by substitutions on the aryl ring. nih.gov | Can form π-π stacking interactions with aromatic residues in the binding site. |

| Styryl groups | Often lead to A2A receptor selectivity. beilstein-journals.org | The extended conjugated system allows for specific interactions in the A2A receptor binding pocket. |

| (2-aminoethyl)thio group | Expected to provide a mix of hydrophobic and polar interactions. The terminal amino group can act as a hydrogen bond donor. | The thioether provides a flexible hydrophobic linker, while the amino group can form key electrostatic/hydrogen bond interactions. |

The table above, compiled from various SAR studies, illustrates that the nature of the C-8 substituent is a critical determinant of biological activity. While simple alkyl groups provide a hydrophobic anchor, more complex groups like aryl and styryl moieties can engage in more specific interactions, leading to higher affinity and selectivity. The (2-aminoethyl)thio substituent in the title compound offers a unique combination of a flexible hydrophobic linker (the ethylthio part) and a potent hydrogen-bonding group (the terminal amine), which distinguishes it from purely hydrophobic or rigid aromatic substituents.

Computational modeling, including techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), helps to create 3D-QSAR models that define the structural prerequisites for high affinity binding. researchgate.netnih.gov For C-8 substituted xanthines, these models typically highlight the importance of:

Steric and Hydrophobic Fields: The size and shape of the C-8 substituent are critical. There is a defined space in the receptor's binding pocket that accommodates this group. The (2-aminoethyl)thio substituent, with its flexibility, can adopt a conformation that optimizes its fit within this hydrophobic pocket.

Electrostatic and Hydrogen Bonding Fields: The presence of hydrogen bond donors and acceptors on the C-8 substituent can significantly enhance affinity. The terminal amino group of Caffeine, 8-((2-aminoethyl)thio)- is a key feature in this regard. As a protonated amine at physiological pH, it can act as a strong hydrogen bond donor, potentially interacting with key residues like asparagine or aspartate in the binding sites of adenosine receptors. This is a feature not present in simple alkyl or aryl C-8 substituents.

Future Research Directions and Theoretical Applications of Caffeine, 8 2 Aminoethyl Thio

Development of Highly Selective Pharmacological Probes for Receptor Subtypes

A primary challenge in pharmacology is the development of ligands that can selectively target specific receptor subtypes. Xanthine (B1682287) derivatives are well-known as non-selective antagonists of adenosine (B11128) receptors (A₁, A₂A, A₂B, and A₃). nih.govnih.gov However, achieving high selectivity for a single subtype is crucial for developing targeted therapeutics and precise pharmacological tools to study receptor function. mdpi.com

The structure of Caffeine (B1668208), 8-((2-aminoethyl)thio)- is particularly amenable to modifications aimed at achieving this selectivity. The terminal amino group on the C-8 side chain can be functionalized with a wide array of chemical moieties. By systematically altering the size, charge, and hydrophobicity of these substituents, it is theoretically possible to fine-tune the ligand's affinity for the distinct binding pockets of each adenosine receptor subtype. For instance, introducing bulky aromatic groups could confer selectivity for the A₁ receptor, while other modifications might favor the A₂A receptor, a key target in neurodegenerative disorders like Parkinson's disease. wikipedia.orgnih.gov

These highly selective derivatives would serve as invaluable pharmacological probes. They could be used in vitro and in vivo to elucidate the specific physiological roles of each receptor subtype, helping to validate them as drug targets for various conditions, including inflammatory diseases, cancer, and cardiovascular disorders. nih.govaacrjournals.org

Table 1: Potential Modifications for Receptor Subtype Selectivity

| Modification Site | Example Modification | Target Receptor Subtype (Hypothetical) | Rationale |

| Terminal Amine | Acylation with bulky aromatic acid | A₁ | Exploit specific steric features in the A₁ binding pocket. |

| Terminal Amine | Reductive amination with aldehydes | A₂A | Introduce hydrogen bond donors/acceptors to interact with key residues in the A₂A receptor. |

| Ethyl Chain | Introduction of chiral centers | A₃ | Create stereospecific interactions that differentiate between closely related receptor subtypes. |

| Xanthine N-1, N-3 | Substitution with larger alkyl groups | A₂B | Alter the overall conformation and solubility to favor binding to the A₂B receptor. |

Exploration of Novel Enzyme Inhibitors for Mechanistic Studies

Beyond adenosine receptors, the xanthine scaffold is known to interact with various enzymes, most notably phosphodiesterases (PDEs). nih.govnih.gov Caffeine itself is a weak, non-selective PDE inhibitor. The C-8 position offers a strategic point for designing derivatives with enhanced potency and selectivity towards specific PDE isoforms.

The (2-aminoethyl)thio side chain of Caffeine, 8-((2-aminoethyl)thio)- can act as a vector, directing the molecule towards the active site of an enzyme. By modifying this chain, it may be possible to create inhibitors that target enzymes implicated in disease pathways. For example, derivatives could be designed to inhibit monoamine oxidase B (MAO-B), an approach relevant to Parkinson's disease, or acetylcholinesterase (AChE), relevant to Alzheimer's disease. biointerfaceresearch.comresearchgate.net

These novel inhibitors would be critical tools for mechanistic studies. By selectively blocking a specific enzyme, researchers can investigate its role in cellular signaling cascades and disease progression. Furthermore, the development of covalent inhibitors, by incorporating a reactive "warhead" onto the C-8 side chain, could allow for the permanent labeling and identification of enzyme active sites, aiding in structural biology and mechanistic elucidation.

Design of Advanced Molecular Scaffolds Based on C-8 Thioether Xanthine Core

The C-8 thioether xanthine core of Caffeine, 8-((2-aminoethyl)thio)- can be considered a "privileged scaffold" in medicinal chemistry. uniroma1.it This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets through modification of their peripheral functional groups. The synthetic accessibility of the C-8 position via reactions with 8-bromocaffeine makes this scaffold particularly attractive for generating chemical diversity. researchgate.net

Future research can focus on using this core to build more complex and advanced molecular architectures. For instance, the terminal amino group can serve as an anchor point for conjugation to other pharmacophores, creating hybrid molecules with dual-action potential. It could also be used as a starting point for the synthesis of bicyclic or tricyclic systems, further constraining the molecule's conformation to enhance binding affinity and selectivity for a specific target. beilstein-journals.org These advanced scaffolds could lead to the discovery of compounds with entirely new pharmacological profiles, moving beyond the traditional targets of xanthines.

Integration with High-Throughput Screening Methodologies for Ligand Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. nih.govmdpi.com The C-8 thioether xanthine scaffold is ideally suited for the creation of compound libraries for HTS campaigns.

Using combinatorial chemistry techniques, a vast library of derivatives can be synthesized from Caffeine, 8-((2-aminoethyl)thio)- by reacting its terminal amino group with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, isocyanates). This library can then be screened against a wide range of biological targets, including G-protein coupled receptors, kinases, and other enzymes. nih.govresearchgate.net This unbiased approach could uncover unexpected "hits"—compounds with activity against novel targets—that would not have been predicted based on the known pharmacology of caffeine. The identification of such hits would provide crucial starting points for new drug discovery programs. nih.gov

Theoretical Contributions to Xanthine Chemistry and Medicinal Chemistry Paradigms

The systematic exploration of derivatives based on Caffeine, 8-((2-aminoethyl)thio)- will significantly contribute to the theoretical understanding of xanthine chemistry and broader medicinal chemistry principles. Each new derivative and its associated biological data add a crucial data point to our understanding of structure-activity relationships (SAR). caldic.com

By analyzing how subtle changes in the C-8 side chain affect binding affinity and selectivity, researchers can build more accurate computational models of ligand-receptor interactions. This knowledge helps refine the principles of rational drug design, allowing for more predictive and efficient discovery of new therapeutic agents. The study of this specific thioether derivative and its progeny will provide deeper insights into the role of sulfur in molecular recognition and the conformational flexibility of side chains in ligand binding. These theoretical advances extend beyond xanthine chemistry, informing drug design paradigms across different target classes and chemical scaffolds. researchgate.net

Q & A

Q. What are the established methods for synthesizing Caffeine, 8-((2-aminoethyl)thio)-, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution reactions at the 8-position of the caffeine core. A common approach is introducing the 2-aminoethylthio group via thiolation under inert conditions to prevent oxidation of sensitive functional groups. Reaction parameters such as solvent polarity (e.g., DMF vs. ethanol), temperature (40–80°C), and molar ratios of reactants significantly impact yield and purity. For instance, elevated temperatures may accelerate side reactions, while polar aprotic solvents enhance nucleophilicity . Optimization via Design of Experiments (DoE) methodologies, including factorial designs, is recommended to identify ideal conditions .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm substitution patterns and purity. The 8-position modification shifts proton signals downfield due to sulfur's electron-withdrawing effect .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns.

- Solubility Profiling: The 2-aminoethylthio group enhances aqueous solubility compared to unmodified caffeine, critical for in vitro bioassays .

- Thermogravimetric Analysis (TGA): Assesses thermal stability, which is vital for storage and handling .

Q. What is the hypothesized mechanism of action of this compound in biological systems?

As a methylxanthine derivative, it likely antagonizes adenosine receptors (A, A), similar to caffeine. The 2-aminoethylthio group may enhance binding affinity to receptor subdomains or enable covalent interactions with cysteine residues in target proteins. Computational docking studies using tools like CHARMM or AutoDock can predict binding modes, while in vitro cAMP assays validate receptor modulation .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations improve understanding of this compound’s interaction with adenosine receptors?

MD simulations using software like CHARMM or GROMACS model ligand-receptor binding kinetics and stability. For example, simulating the compound’s interaction with the A receptor’s extracellular loop can reveal conformational changes induced by the 2-aminoethylthio group. Force field parameters for sulfur-containing ligands must be carefully validated to avoid artifacts . Trajectory analysis (e.g., RMSD, hydrogen bond occupancy) quantifies binding stability .

Q. What strategies resolve contradictions in experimental data, such as inconsistent IC50_{50}50 values across studies?

Contradictions may arise from assay variability (e.g., cell type, adenosine concentration) or impurities. Mitigation strategies include:

- Reproducibility Protocols: Adhere to standardized assays (e.g., Eurofins Panlabs’ receptor binding protocols).

- Purity Verification: Use orthogonal methods (HPLC, NMR) to confirm >95% purity.

- Meta-Analysis: Pool data from multiple studies with hierarchical Bayesian modeling to estimate "true" effect sizes .

Q. How can researchers optimize the compound’s pharmacokinetic profile for preclinical studies?

Key steps involve:

- Metabolic Stability Assays: Liver microsome or hepatocyte incubations identify metabolic hotspots (e.g., sulfur oxidation).

- Prodrug Design: Masking the amino group with acetyl or PEG moieties improves oral bioavailability .

- Blood-Brain Barrier (BBB) Penetration: LogP adjustments via substituent modification balance lipid solubility and efflux transporter evasion .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies?

Nonlinear regression models (e.g., four-parameter logistic curves) fit dose-response relationships. For acute toxicity (e.g., LD), Probit analysis or Thompson’s moving average method are robust for small datasets. Bootstrap resampling quantifies confidence intervals .

Q. How should researchers design experiments to evaluate structure-activity relationships (SAR) for this compound?

A systematic SAR approach includes:

- Analog Synthesis: Vary substituents (e.g., alkyl chain length, terminal amino groups).

- In Silico Screening: QSAR models predict activity cliffs.

- Functional Assays: Compare receptor binding, enzyme inhibition (e.g., phosphodiesterases), and cellular viability across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.